molecular formula C8H15NO3 B13642031 Methyl 2-amino-2-(tetrahydro-2h-pyran-3-yl)acetate

Methyl 2-amino-2-(tetrahydro-2h-pyran-3-yl)acetate

Cat. No.: B13642031
M. Wt: 173.21 g/mol
InChI Key: FKVPQPQSGKUTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate is an organic compound with the molecular formula C8H15NO3 It is a derivative of pyran, a six-membered oxygen-containing heterocycle, and features an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate typically involves the condensation of tetrahydro-2H-pyran-3-carboxaldehyde with methyl glycinate in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, and may require an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate is an organic compound recognized for its unique structural features, including a tetrahydro-2H-pyran moiety and a methylamino group. Its molecular formula is C₈H₁₅N₁O₃, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its stability and solubility, making it an interesting candidate for various chemical and biological studies. The methylamino group may enhance its interaction with biological targets, potentially improving its pharmacological profile.

Research indicates that this compound exhibits significant biological activity. Preliminary studies suggest it may act as an antagonist for specific receptors involved in inflammatory responses, and it could serve as a substrate for certain cytochrome P450 enzymes. Additionally, its potential as a platelet aggregation inhibitor positions it as a candidate for cardiovascular-related therapies.

Pharmacological Profiles

  • Anti-inflammatory Activity : this compound shows promise in modulating physiological responses linked to inflammation.
  • Cardiovascular Effects : Its ability to inhibit platelet aggregation suggests potential applications in preventing thrombotic events.
  • Metabolic Interactions : Studies on its metabolism via cytochrome P450 enzymes provide insights into its pharmacokinetics and possible drug-drug interactions .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds related to this compound, highlighting their structural differences and potential biological activities:

Compound NameStructureUnique Features
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetateStructureDifferent tetrahydropyran position; potential variations in biological activity.
1-Amino-1-cyclopropane carboxylic acid-Cyclopropane ring; distinct reactivity compared to tetrahydropyrans.
4-Amino-3-hydroxybutanoic acid-Hydroxy group alters solubility and binding characteristics significantly.

Case Studies

Recent studies have evaluated the compound's interaction with various biological targets:

  • Inflammatory Response Modulation : In vitro assays demonstrated that the compound could inhibit the activation of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.
  • Antiplatelet Activity : Experimental models showed that this compound effectively reduced platelet aggregation induced by various agonists, suggesting a mechanism that could be leveraged for cardiovascular therapies .

In Silico Studies

In silico molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in inflammatory pathways. These studies suggest favorable interactions with receptors such as TNF-alpha and COX-2, further supporting its potential therapeutic applications .

Properties

IUPAC Name

methyl 2-amino-2-(oxan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-3-2-4-12-5-6/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVPQPQSGKUTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.